molecular formula C18H22N2O6S B1179379 Cyanomaclurin CAS No. 10020-68-5

Cyanomaclurin

Cat. No.: B1179379
CAS No.: 10020-68-5
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Description

Historical Context of Flavonoid Chemistry and Cyanomaclurin Identification

The study of flavonoids has a rich history, dating back centuries due to their prominent role as plant pigments. Early investigations into plant extracts revealed substances that exhibited vibrant colors, particularly yellows, reds, and oranges, which were later identified as flavonoids. restorativemedicine.org The term "flavonoid" itself is derived from the Latin word "flavus," meaning yellow, reflecting the color of many of these compounds in nature. ijper.org

The formal recognition of flavonoids as a distinct class of compounds began to take shape in the early to mid-20th century. In 1938, a Hungarian scientist, Dr. Albert Szent-Gyorgyi, discovered a substance in oranges that he initially termed "vitamin P," noting its effect on blood vessel permeability. restorativemedicine.orgijper.org This substance was later identified as rutin, a flavonoid, which helped pave the way for further exploration of this compound class. ijper.org

The identification of specific flavonoid compounds, including this compound, occurred as analytical techniques advanced. Natural product chemists, studying the constituents of various plant species, began to isolate and characterize individual flavonoids. This compound, with its distinct chemical structure, was identified from natural sources such as Artocarpus integer and Artocarpus heterophyllus. nih.gov Chalcones, which are precursors in the biosynthesis of flavonoids, were also found to be useful in elucidating the structure of natural products like this compound. pharmatutor.org

Significance of this compound within the Flavonoid Class

Flavonoids are characterized by a 15-carbon skeleton consisting of two phenyl rings (A and B) linked by a three-carbon heterocyclic ring (C), often abbreviated as a C6-C3-C6 structure. wikipedia.orgnih.gov This basic structure can be modified through various substitutions, oxidation states, and unsaturation patterns, leading to the diverse subclasses of flavonoids, including flavones, flavonols, flavanones, flavan-3-ols, anthocyanidins, and isoflavonoids. wikipedia.orgwu.ac.th

This compound holds significance within this class due to its specific structural arrangement and the biological properties associated with it. While the general flavonoid structure involves a phenylbenzopyran functionality, the precise arrangement of rings and hydroxyl groups in this compound contributes to its unique chemical identity and potential interactions with biological systems. ijper.orgnih.gov The position of the aromatic ring attachment to the benzopyrano functionality is a key factor in classifying flavonoids, and this compound fits within this broader framework. ijper.org

Current Research Trajectories and Open Questions Concerning this compound

Current research on this compound is exploring its potential biological activities and chemical properties using advanced techniques. Studies have investigated this compound, alongside other flavonoids from Artocarpus heterophyllus, for potential inhibitory effects against enzymes such as the Dengue virus NS2B/NS3 serine protease. jppres.compjps.pk Molecular docking studies have been employed to predict the binding orientation and interactions of this compound with target enzymes. jppres.compjps.pkresearchgate.net

Furthermore, research is being conducted on the potential synergistic effects of this compound in combination with other therapeutic agents. For instance, some studies suggest that flavonoids, including this compound extracted from Artocarpus heterophyllus heartwood, may exhibit a synergistic effect with cisplatin (B142131) in certain cancer cell lines. mdpi.com

Despite the ongoing research, several open questions remain regarding this compound. A deeper understanding of its precise mechanisms of action at the molecular level is still an active area of investigation. While in silico studies provide valuable insights into potential interactions, in vitro and in vivo studies are essential to validate these findings and fully elucidate the biological pathways influenced by this compound. The complete spectrum of its biological activities and potential therapeutic applications requires further comprehensive research. Additionally, detailed pharmacokinetic and pharmacodynamic profiles of this compound are areas that warrant further exploration to understand its absorption, distribution, metabolism, and excretion in biological systems.

Data Table: Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₁₂O₆PubChem nih.gov
Molecular Weight288.25 g/mol PubChem nih.gov
IUPAC Name(1S,9R)-8,16-dioxatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadeca-2,4,6,10(15),11,13-hexaene-3,5,13,17-tetrolPubChem nih.gov
PubChem CID44257130PubChem nih.gov

Detailed Research Findings:

In in silico studies investigating potential Dengue virus inhibitors, this compound was among the phytochemicals from Artocarpus heterophyllus examined for interactions with the DENV NS2B/NS3 serine protease. jppres.compjps.pk Molecular docking was used to predict binding orientation and interactions. jppres.compjps.pkresearchgate.net

this compound has been mentioned in the context of potential synergistic effects with cisplatin in research involving Artocarpus heterophyllus extracts and cancer cell lines. mdpi.com

Properties

CAS No.

10020-68-5

Molecular Formula

C18H22N2O6S

Synonyms

Cyanomaclurin

Origin of Product

United States

Occurrence, Isolation, and Chromatographic Techniques

Natural Occurrence and Distribution of Cyanomaclurin

This compound is a natural product primarily found in plants. smolecule.com

Primary Botanical Sources (e.g., Artocarpus species, Peltophorum africanum, Maclura pomifera)

This compound has been reported in several plant species, notably within the Artocarpus genus. It has been found in Artocarpus integer and Artocarpus heterophyllus (jackfruit). smolecule.comnih.gov Artocarpus heterophyllus is a tropical tree belonging to the Moraceae family and is native to the Western Ghats of India, also common in Asia, Africa, and parts of South America. researchgate.net this compound is also mentioned in relation to Peltophorum africanum. wikidata.org

Tissue-Specific Localization within Plant Structures

Within Artocarpus heterophyllus, this compound has been isolated from the heartwood. smolecule.comtandfonline.comtandfonline.comingentaconnect.comresearchgate.netresearchgate.net The heartwood of A. heterophyllus is known to contain various phytochemicals, including flavonoids like this compound. researchgate.netresearchgate.net

Advanced Extraction Methodologies for this compound

The isolation of this compound from its natural sources typically involves extraction techniques. smolecule.com

Solvent-Based Extraction Optimization (e.g., ethyl acetate (B1210297), methanol (B129727), acetone)

Solvent extraction is a common method for isolating natural compounds like this compound. Studies on Artocarpus heterophyllus heartwood have utilized different solvents for extraction, including hexane (B92381), ethyl acetate, and methanol. tandfonline.comtandfonline.com Research indicates that the choice of solvent can influence the efficiency of extracting specific compounds. For instance, in one study, the ethyl acetate extract of A. heterophyllus heartwood showed strong activity against certain bacteria, suggesting that the active compounds, including this compound, were effectively extracted by this solvent. tandfonline.comtandfonline.com The polarity of the solvent plays a crucial role in the extraction of compounds with varying polarities. tandfonline.com

Optimization of solvent-based extraction often involves evaluating different solvents and their mixtures. Studies on extracting phenolic compounds from other plant materials have shown that mixtures of organic solvents with water can be more efficient than pure organic solvents. core.ac.uk For example, acetone (B3395972):water mixtures were found to be more efficient than pure acetone for extracting phenols from brewer's spent grains. core.ac.uk Ethanol, acetone, and ethyl acetate have been explored as low-toxicity solvents for extraction in other contexts, with different combinations and ratios affecting the recovery of compounds. researchgate.netcsic.es

Green Extraction Techniques (e.g., Pressurized Liquid Extraction, Microwave-Assisted Extraction, Ultrasound-Assisted Extraction)

Green extraction techniques are gaining prominence as environmentally friendly alternatives to conventional methods, often aiming to reduce solvent consumption and energy use while maintaining or improving extraction efficiency. mdpi.commdpi.comunimib.itencyclopedia.pub These techniques include Pressurized Liquid Extraction (PLE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE). mdpi.commdpi.comunimib.itencyclopedia.pub

MAE utilizes microwave energy to heat the plant matrix and solvent, enhancing the extraction of bioactive compounds by promoting cell wall breakage. mdpi.comencyclopedia.pub UAE employs ultrasonic waves to create cavitation in the solvent, improving mass transfer and disrupting plant cell walls, which facilitates the release of target compounds. mdpi.comunimib.itencyclopedia.pub These methods can potentially reduce extraction time and solvent usage compared to traditional methods like maceration and Soxhlet extraction. mdpi.comunimib.itresearchgate.net

While specific detailed research on the application and optimization of PLE, MAE, or UAE solely for this compound extraction was not extensively found in the provided context, these techniques are broadly applied to the extraction of various bioactive compounds, including flavonoids, from plant sources. mdpi.commdpi.comunimib.itencyclopedia.pub Their principles suggest potential applicability for efficient this compound isolation.

Comparative Analysis of Extraction Efficiencies

Comparing different extraction methods and solvents is crucial for determining the most efficient approach for isolating a specific compound. In the context of extracting compounds from Artocarpus heterophyllus heartwood, successive extraction with hexane, ethyl acetate, and methanol was performed, and the ethyl acetate extract showed the strongest biological activity, suggesting it was effective in extracting the most active compounds, including this compound. tandfonline.comtandfonline.com

Studies comparing conventional and green extraction methods for other plant compounds, such as anthocyanins or polyphenols, have shown varying efficiencies depending on the plant matrix and target compounds. researchgate.netnih.govnih.gov For example, a study on red onion skin extraction of anthocyanins compared solvent extraction, UAE, subcritical water extraction, MAE, pulsed electric field extraction, supercritical fluid extraction (SFE), and high hydrostatic pressure-assisted extraction (HHPAE), finding HHPAE and SFE to be the most efficient. nih.gov Another study comparing MAE and UAE with traditional heat-reflux extraction for polyphenols from olive leaves found MAE and UAE to be more efficient. nih.gov These comparisons highlight that the optimal extraction method and solvent are often compound and source-specific.

Table 1: Examples of Solvent Extraction Efficiency (from related studies)

Solvent SystemSource MaterialCompounds ExtractedNotesSource
Ethyl acetateArtocarpus heterophyllus heartwoodThis compound and other flavonoidsShowed strong antibacterial activity, suggesting effective extraction of active compounds. tandfonline.comtandfonline.com
Hexane, Ethyl acetate, Methanol (successive)Artocarpus heterophyllus heartwoodThis compound and other compoundsEthyl acetate extract showed strongest activity. tandfonline.comtandfonline.com
60% v/v Acetone in WaterBrewer's Spent GrainsPhenolic compoundsMost elevated content of total phenols compared to other solvents. core.ac.uk
EthanolOlive leavesPhenolic compoundsBest solvent for extracting compounds with antibacterial activity. nih.gov
AcetoneOlive leavesPhenolic compoundsBest solvent for extracting compounds with antioxidant capacity. nih.gov

Table 2: Examples of Green Extraction Techniques (General Applications)

TechniquePrinciplePotential BenefitsSource
Pressurized Liquid Extraction (PLE)Uses elevated temperature and pressure with solventsFaster extraction, reduced solvent usage mdpi.commdpi.com
Microwave-Assisted Extraction (MAE)Uses microwave energy to heat matrix and solventReduced extraction time, increased efficiency mdpi.commdpi.comencyclopedia.pub
Ultrasound-Assisted Extraction (UAE)Uses ultrasonic waves to induce cavitationImproved mass transfer, reduced extraction time/solvent mdpi.commdpi.comunimib.itencyclopedia.pub

Isolation and Purification Strategies for this compound

This compound is typically isolated from the heartwood of Artocarpus heterophyllus. smolecule.comnih.govresearchgate.net The isolation process generally begins with the extraction of the plant material using suitable solvents. smolecule.comnih.govresearchgate.net For A. heterophyllus heartwoods, successive extraction with solvents like hexane, ethyl acetate, and methanol has been employed. nih.govresearchgate.net The ethyl acetate extract has been found to exhibit significant biological activities, guiding further fractionation. nih.govresearchgate.net

Chromatographic Separation Techniques (e.g., Column Chromatography, HPLC)

Chromatographic methods are crucial for the purification of this compound from crude plant extracts. Column chromatography is a common technique utilized in the isolation process. anu.edu.aubenthamscience.comnih.gov Silica (B1680970) gel is frequently used as a stationary phase in column chromatography for the separation of natural products like flavonoids. mdpi.comcup.edu.cnrochester.edu Elution is typically performed using solvent mixtures, often in a gradient system, starting with less polar solvents and gradually increasing the polarity to elute compounds based on their differing affinities for the stationary and mobile phases. rochester.edutandfonline.com For instance, a study on A. heterophyllus heartwood extract used silica gel vacuum chromatography with a step-gradient elution of hexane and ethyl acetate, followed by ethyl acetate and methanol mixtures to fractionate the extract. tandfonline.com

High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique used for the analysis and purification of flavonoids, including those from Artocarpus species. researchgate.netmdpi.comhku.hk Reversed-phase HPLC, often employing C18 columns, is commonly used for the separation of phenolic compounds like flavonoids based on their hydrophobicity. researchgate.netmdpi.com Gradient elution systems with mobile phases consisting of mixtures of water and organic solvents (e.g., methanol or acetonitrile) are frequently employed to achieve optimal separation. researchgate.netmdpi.com HPLC with UV or photodiode-array detection (PDA) is used for monitoring and quantifying the separated compounds. researchgate.net While a specific detailed HPLC method solely for purifying this compound was not extensively detailed in the search results, HPLC methods have been established for the simultaneous analysis of other flavonoids from A. heterophyllus heartwoods, such as artocarpanone, artocarpin, and cycloartocarpin, using a reversed-phase C18 column and a methanol-water gradient elution system monitored at 285 nm. researchgate.net This suggests that similar reversed-phase HPLC conditions could be applicable for the purification or analysis of this compound, likely requiring optimization of the gradient and detection wavelength based on this compound's specific properties.

Assay-Guided Fractionation and Isolation Approaches

Assay-guided fractionation is a strategy where fractions obtained during the isolation process are tested for a specific biological activity. researchgate.netscience.gov This approach helps in directing the purification efforts towards the fractions containing the bioactive compounds. researchgate.netscience.gov In the case of isolating antibacterial compounds from Artocarpus heterophyllus heartwoods, an antibacterial assay-guided isolation process was successfully employed. nih.govresearchgate.nettandfonline.com The ethyl acetate extract, which showed the strongest antibacterial activity, was subjected to fractionation. nih.govresearchgate.net The resulting fractions were then screened for antibacterial activity using methods such as the disc diffusion method or broth microdilution method to determine minimum inhibitory concentrations (MICs). nih.govresearchgate.nettandfonline.com Fractions exhibiting activity were further purified using chromatographic techniques, such as column chromatography, until pure compounds were obtained. nih.govresearchgate.nettandfonline.com This assay-guided approach led to the purification of several antibacterial compounds, including this compound, artocarpin, artocarpanone, and cycloartocarpin. nih.govresearchgate.nettandfonline.com this compound itself showed specific antibacterial activity against certain bacteria like Streptococcus mutans and Escherichia coli. tandfonline.com

Detailed research findings from an antibacterial assay-guided isolation study highlight the process:

StepMaterial/FractionAssay MethodOutcome
ExtractionDried and powdered A. heterophyllus heartwoodN/AHexane, Ethyl Acetate, Methanol extracts obtained. nih.govresearchgate.net
Initial ScreeningHexane, Ethyl Acetate, Methanol extractsDisc diffusion methodEthyl acetate extract showed strongest activity. nih.govresearchgate.net
FractionationEthyl acetate extract (25 g)Antibacterial assay (initial)13 pooled fractions obtained. tandfonline.com
Activity TestingPooled fractions (1-13)Antibacterial assayFractions 3, 6, and 9 showed activity. tandfonline.com
Further PurificationActive fraction (e.g., Fraction 3, 800 mg)Antibacterial assay (monitoring)Silica gel column chromatography used. tandfonline.com
Compound IsolationSub-fractions from column chromatographyAntibacterial assay & TLCPurification of compounds including this compound. nih.govresearchgate.nettandfonline.com

This table illustrates how biological activity guided the selection of fractions for further purification steps, ultimately leading to the isolation of this compound and other active compounds.

Structural Elucidation and Advanced Spectroscopic Characterization

Comprehensive Spectroscopic Characterization of Cyanomaclurin

Comprehensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), is crucial for the definitive identification and structural characterization of natural products like this compound. These methods provide complementary information that, when combined, allows for the complete assignment of a molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the spatial arrangement of atoms within a molecule. Both one-dimensional and two-dimensional NMR experiments are routinely employed in the structural elucidation of this compound.

One-dimensional ¹H NMR and ¹³C NMR spectra provide fundamental information about the different proton and carbon environments within the this compound molecule. The chemical shifts (δ), splitting patterns, and integration values in the ¹H NMR spectrum reveal the types of protons (e.g., aromatic, aliphatic, hydroxyl) and their relative numbers. The ¹³C NMR spectrum, often acquired with broadband proton decoupling, displays a signal for each unique carbon atom, with the chemical shift providing information about the carbon's hybridization and electronic environment. Analysis of these spectra allows for the identification of key functional groups and structural fragments.

While specific detailed ¹H and ¹³C NMR data for this compound were not extensively provided across the search results in a consolidated table format, studies on related flavonoids and derivatives highlight the typical application of these techniques tandfonline.comresearchgate.netscielo.brscielo.br. For instance, ¹H NMR spectra of flavonoids often show characteristic signals for aromatic protons in the δ 6-8 ppm range, hydroxyl protons (which can vary widely in chemical shift depending on hydrogen bonding), and aliphatic protons if present scielo.brscielo.br. ¹³C NMR provides signals for aromatic carbons (δ 100-160 ppm), oxygen-substituted carbons, and carbonyl carbons (around δ 170-200 ppm for flavonoids) scielo.br. The absence or presence of specific signals and their chemical shifts are matched against known flavonoid structures and databases to propose a preliminary structure.

Two-dimensional NMR techniques are indispensable for establishing connectivity between atoms and determining the relative stereochemistry of chiral centers in complex molecules like this compound.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals correlations between coupled protons, indicating adjacent protons within the molecule's structure. This helps in piecing together spin systems and identifying coupled networks of protons. Studies on related compounds confirm the use of COSY to establish proton connectivities nih.govresearchgate.netimicams.ac.cn.

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): HMQC or HSQC experiments show correlations between protons and the carbons to which they are directly attached. This allows for the assignment of proton signals to their corresponding carbon signals, which is crucial for building the carbon framework of the molecule nih.govresearchgate.netimicams.ac.cn.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This long-range coupling information is vital for connecting different structural fragments and confirming the positions of substituents nih.govresearchgate.netscielo.brimicams.ac.cn. HMBC correlations, for example, can confirm the attachment of hydroxyl groups to aromatic rings or the connectivity of different ring systems within the flavonoid structure.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons, regardless of whether they are directly bonded. This is particularly useful for determining the relative stereochemistry of chiral centers and the conformation of the molecule in solution tandfonline.com.

While specific 2D NMR data for this compound were not detailed in the search results, the general application of these techniques for structural elucidation of flavonoids from Artocarpus and Cudrania species, including derivatives of this compound, is well-documented tandfonline.comnih.govresearchgate.netscielo.brimicams.ac.cn. The combined analysis of 1D and 2D NMR data allows researchers to assemble the complete 2D structure of this compound and deduce its relative stereochemistry.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its structural fragments.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is commonly used to determine the exact mass of a molecule, which can then be used to calculate its elemental composition or molecular formula tandfonline.comscielo.brscielo.brhku.hk. ESI is a soft ionization technique that typically produces protonated or deprotonated molecular ions, such as [M + H]⁺ or [M - H]⁻. The high resolution of the mass analyzer (e.g., Orbitrap or time-of-flight) allows for the precise measurement of the mass-to-charge ratio (m/z), enabling the differentiation of compounds with very similar nominal masses researchgate.net. For this compound, HRESIMS data would provide a precise m/z value for its molecular ion, which can be compared to the calculated exact mass for the proposed molecular formula (C₁₅H₁₂O₆, molecular weight 288.25 g/mol according to PubChem nih.gov). Studies on related compounds have utilized HRESIMS to confirm molecular formulas tandfonline.comscielo.brscielo.br.

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of selected precursor ions and the detection of the resulting product ions lcms.cz. This technique provides valuable information about the structural subunits of a molecule and its fragmentation pathways lcms.czresearchgate.net. By analyzing the m/z values of the fragment ions, researchers can deduce the presence of specific functional groups and the connectivity between different parts of the molecule. Collision-induced dissociation (CID) is a common method used in MS/MS to induce fragmentation researchgate.net.

For flavonoids, including this compound, MS/MS fragmentation patterns often involve the cleavage of bonds within the flavonoid skeleton, such as retro Diels-Alder (RDA) fragmentation of the C-ring, which can provide information about the substituents on the A and B rings researchgate.net. Other common fragmentation pathways include the loss of small neutral molecules like water, carbon monoxide, or methyl radicals researchgate.net. Analysis of the MS/MS spectrum of the this compound molecular ion or its adducts can reveal characteristic fragment ions corresponding to specific structural motifs, aiding in the confirmation of the proposed structure and potentially providing insights into the positions of hydroxyl groups and the arrangement of the ring systems. Studies on prenylated flavonoids from Artocarpus species have utilized MS/MS to investigate fragmentation behaviors and identify structural features researchgate.net.

Interactive Data Table: Illustrative Spectroscopic Data for a Flavonoid (Based on General Literature)

TechniqueData TypeKey Information ProvidedIllustrative Data (Conceptual)
¹H NMR Chemical Shifts (δ), Multiplicity, IntegrationTypes and relative number of protons, coupling patternsδ 6.5 (d, 1H), 6.7 (dd, 1H), 7.2 (d, 2H), 3.8 (s, 3H)
¹³C NMR Chemical Shifts (δ)Types of carbon atoms, hybridization, electronic environmentδ 102.5, 115.1, 130.9, 148.6, 156.3, 178.1
COSY Cross-peaksCorrelations between coupled protons (adjacent protons)Cross-peaks between δ 6.5 and 6.7
HMQC/HSQC Cross-peaksCorrelations between directly bonded protons and carbonsCross-peaks linking ¹H signals to their attached ¹³C signals
HMBC Cross-peaksLong-range correlations between protons and carbons (2-3 bonds)Cross-peaks linking aromatic protons to quaternary carbons
HRESIMS Exact Mass (m/z)Molecular formula confirmation[M - H]⁻ at m/z 287.0556 (for C₁₅H₁₁O₆)
MS/MS Fragment Ions (m/z)Structural subunits, fragmentation pathwaysFragment ions at m/z 259, 153 (Illustrative)

Vibrational Spectroscopy

Vibrational spectroscopy, specifically Infrared (IR) and Raman spectroscopy, provides insights into the functional groups present and the molecular vibrations of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a valuable tool for identifying the characteristic functional groups within a molecule based on their unique vibrational frequencies. orgchemboulder.com While specific detailed IR spectral data for this compound are not extensively reported in the immediate search results, flavonoids, in general, exhibit characteristic IR absorption bands corresponding to hydroxyl groups (O-H stretch), carbonyl groups (C=O stretch), aromatic rings (C=C stretches), and carbon-oxygen single bonds (C-O stretch) in the fingerprint region. orgchemboulder.comanu.edu.audrug-dev.com The presence of multiple hydroxyl groups in this compound is expected to give rise to broad absorption bands in the O-H stretching region (around 3200-3600 cm⁻¹). orgchemboulder.com The methanodibenzo[b,f] nih.govwikidata.orgdioxocin core and the attached aromatic rings would contribute to characteristic absorptions in the aromatic C=C stretching region (around 1450-1650 cm⁻¹) and C-O stretching region. Analysis of the complete IR spectrum of this compound would allow for the identification and confirmation of these functional groups, providing essential information for structural confirmation.

Raman Spectroscopy for Molecular Fingerprinting and Marker Bands

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. msu.edulibretexts.org Flavonoids, including this compound, contain conjugated π systems in their aromatic rings and the heterocyclic ring, which act as chromophores and absorb light in the UV and visible regions of the spectrum. libretexts.org The UV-Vis spectrum of this compound would typically show absorption maxima (λmax) at specific wavelengths, corresponding to π-π* and n-π* electronic transitions. The position and intensity of these absorption bands are influenced by the extent of conjugation and the presence of substituent groups, such as hydroxyl groups. libretexts.org Analysis of the UV-Vis spectrum can provide information about the nature and extent of the conjugated system in this compound, supporting its structural assignment as a flavonoid with a specific arrangement of aromatic rings and oxygen heterocycles. While specific λmax values for this compound were not consistently found across the search results, related flavonoids often exhibit characteristic absorption patterns in the 250-400 nm range. msu.edulibretexts.org

Elucidation of this compound Stereochemistry

The stereochemistry of this compound, including its absolute configuration and preferred conformations, is crucial for understanding its biological activity and physical properties.

Configurational Assignments

The configurational assignment of chiral centers in this compound is a key aspect of its structural elucidation. This compound possesses multiple chiral centers within its tetracyclic structure. nih.gov The IUPAC name provided by PubChem indicates specific stereochemical descriptors ((1S,9R)) for some positions, suggesting that the absolute configuration has been determined. nih.gov Early studies on the stereochemistry of this compound and related flavonoids utilized chemical methods and comparisons with known compounds. dss.go.thjchemrev.com More advanced techniques, such as X-ray crystallography and spectroscopic methods like Circular Dichroism (CD) spectroscopy, are typically employed for definitive stereochemical assignments. researchgate.netjchemrev.comresearchgate.net For a related compound, 1-methoxy this compound, absolute stereochemistry was deduced via Rh₂(OCOCF₃)₄-induced CD and NOESY spectra. researchgate.net This suggests similar methods would be applicable and likely used for this compound itself. The stereochemical descriptors in the IUPAC name imply that the spatial arrangement of atoms around the chiral carbons has been determined. nih.gov

Conformational Analysis

Conformational analysis of this compound involves studying the different spatial arrangements that the molecule can adopt due to rotation around single bonds, and the relative energies of these conformers. The complex tetracyclic structure of this compound, with its methanodibenzo[b,f] nih.govwikidata.orgdioxocin core, suggests that it can exist in various conformations. mdpi.com Conformational analysis is often performed using a combination of experimental techniques, such as NMR spectroscopy (analysis of coupling constants) researchgate.netresearchgate.net, and computational methods, such as Density Functional Theory (DFT) calculations. researchgate.netjppres.com For related chromanochroman skeletons, NMR evidence has been used to support their structures and likely conformations. researchgate.net Computational studies, including conformational searches and geometry optimization, can explore the potential energy surface of this compound to identify the most stable conformers. jppres.com Analysis of coupling constants from high-resolution NMR spectra can provide experimental data on dihedral angles, which can be used to validate computationally determined conformations. researchgate.net Understanding the preferred conformation(s) of this compound in solution and in the solid state is important for rationalizing its interactions with other molecules.

Chemical Synthesis and Derivatization Studies

Total Synthesis Approaches to Cyanomaclurin

The total synthesis of complex natural products like this compound requires carefully designed strategies to assemble the intricate ring system and establish the correct stereochemistry. Early synthetic efforts aimed at confirming the proposed structure and developing foundational methodologies for constructing the core scaffold.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of this compound involves identifying key bonds that can be strategically broken to arrive at simpler, readily available starting materials. Given its methanodibenzo[b,f] Current time information in Bangalore, IN.wikidata.orgdioxocin framework, disconnections often target the bonds forming the bridged ring system and the oxygen heterocycles. Approaches might involve envisioning the molecule arising from precursors such as substituted 2'-hydroxyacetophenones or chalcones, which are common building blocks in flavonoid synthesis smolecule.commdpi.comnih.govjchemrev.comjchemrev.com. The construction of the central bridged ring system is a critical challenge in the retrosynthetic pathway, requiring methodologies that can selectively form the C-C and C-O bonds with control over the stereochemistry at the bridgehead positions.

Stereoselective Synthetic Pathways

Achieving the correct stereochemistry is paramount in the synthesis of chiral natural products like this compound. Early studies investigated the stereochemistry of this compound, providing insights crucial for designing stereoselective synthetic routes tuni.fi. While specific detailed stereoselective total synthesis pathways for the natural product this compound were not extensively detailed in the search results, the synthesis of related flavonoid structures and the core methanodibenzo[b,f] Current time information in Bangalore, IN.wikidata.orgdioxocin skeleton highlights the importance of stereocontrol acs.orgresearchgate.net. Methods for stereoselective synthesis of monomeric flavonoids have been reviewed, indicating the types of strategies that could be applied acs.org. The development of stereocontrolled reactions, such as stereoselective cyclizations or additions, would be essential steps in a successful total synthesis of this compound.

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is undertaken to explore the relationship between structural modifications and biological activity, as well as to develop new compounds with potentially enhanced properties. This involves modifying the core structure, substituting functional groups, or altering the stereochemistry.

Design Principles for Structural Modification

Design principles for modifying the this compound structure are often guided by the desired biological activity or improved pharmacokinetic properties. Modifications might focus on the hydroxyl groups, the aromatic rings, or the furanoflavone system. For instance, methylation of hydroxyl groups, as seen in the synthesis of trimethyl this compound, can alter solubility and metabolic stability mdpi.comnih.govacs.org. Introducing different substituents onto the aromatic rings can influence electronic properties and interactions with biological targets. The design of analogues often draws upon knowledge of structure-activity relationships of related flavonoid compounds.

Synthetic Methodologies for Specific Chemical Transformations

Various synthetic methodologies are employed to introduce specific modifications into the this compound structure or its precursors. The Claisen-Schmidt condensation is a widely used method for synthesizing chalcone (B49325) intermediates, which can then be transformed into flavonoid structures smolecule.comjchemrev.comjchemrev.comresearchgate.net. This reaction involves the condensation of acetophenone (B1666503) derivatives with aromatic aldehydes under basic or acidic conditions jchemrev.comjchemrev.com. Another relevant methodology is the pyrrolidine-catalyzed self-condensation of 2'-hydroxyacetophenones, which has been shown to construct the methanodibenzo[b,f] Current time information in Bangalore, IN.wikidata.orgdioxocin skeleton found in this compound mdpi.comnih.govtuni.fi. Other transformations might include O-alkylation (e.g., methylation), acylation, or reactions targeting the alkene or carbonyl functionalities present in synthetic intermediates.

Mechanisms of Synthetic Reactions Involving this compound Precursors

Understanding the mechanisms of the reactions used to synthesize this compound and its precursors is crucial for optimizing reaction conditions, improving yields, and developing new synthetic strategies.

The Claisen-Schmidt condensation, a key step in the synthesis of chalcone precursors, proceeds via an aldol-type mechanism under basic conditions jchemrev.comresearchgate.net. The reaction is initiated by the abstraction of an alpha-proton from the methyl ketone by the base, forming an enolate. This enolate then attacks the carbonyl carbon of the aldehyde, followed by protonation to form an aldol (B89426) product. Dehydration of the aldol product yields the α,β-unsaturated ketone, the chalcone jchemrev.comresearchgate.net. Under acidic conditions, the mechanism involves protonation of the carbonyl oxygen of the aldehyde, increasing its electrophilicity, followed by nucleophilic attack by the enol form of the ketone. researchgate.net

The pyrrolidine-catalyzed self-condensation of 2'-hydroxyacetophenones, which forms the core methanodibenzo[b,f] Current time information in Bangalore, IN.wikidata.orgdioxocin skeleton, is suggested to likely involve an enamine intermediate derived from pyrrolidine (B122466) and the 2'-hydroxyacetophenone (B8834) nih.gov. Enamines are known to be more reactive nucleophiles compared to their parent ketones, facilitating the condensation reaction nih.gov. While the full details of the mechanism require further clarification, the involvement of an enamine is supported by the observed reactivity profile with different cyclic secondary amines nih.gov.

Studies on related flavonoid synthesis, such as the formation of anthocyanidins from flavan-3,4-diols, also provide insights into potential reaction mechanisms involving similar structural motifs and functional groups present in this compound synthesis researchgate.net. These mechanisms often involve carbocation intermediates and cyclization steps researchgate.netresearchgate.net.

Chemical Reactivity and Transformation Studies

Reaction Mechanisms with Reactive Carbonyl Species (RCS)

Reactive Carbonyl Species (RCS) are highly reactive aldehydes and ketones, such as acrolein and 4-hydroxy-trans-2-nonenal (HNE), which are generated in biological systems under conditions of oxidative stress. These molecules are electrophilic and can cause cellular damage by reacting with nucleophilic biomolecules like proteins and DNA. Cyanomaclurin, possessing nucleophilic centers, can effectively neutralize these harmful species.

This compound has been identified as an efficient scavenger of α,β-unsaturated aldehydes like acrolein and HNE. The primary mechanism for this scavenging activity is the Michael addition reaction, a type of conjugate addition. In this reaction, a nucleophile attacks the β-carbon of the α,β-unsaturated carbonyl system.

The structure of this compound, particularly its resorcinol (B1680541) A-ring, provides nucleophilic centers that can initiate this reaction. The electron-rich aromatic ring is activated by its hydroxyl groups, making the carbon atoms at positions 6 and 8 particularly susceptible to electrophilic attack. These positions can act as the "Michael donor," attacking the electrophilic β-carbon of HNE or acrolein. This reaction forms a stable covalent adduct, effectively neutralizing the reactive aldehyde.

The general mechanism can be summarized in the following steps:

Nucleophilic Attack: A nucleophilic center on the this compound molecule (e.g., C6 or C8 of the A-ring) attacks the electron-deficient β-carbon of the α,β-unsaturated aldehyde.

Intermediate Formation: This attack forms a resonance-stabilized enolate intermediate.

Protonation: The enolate intermediate is subsequently protonated, often by abstracting a proton from the solvent, to yield the final, stable adduct.

This reaction is crucial in mitigating "carbonyl stress," a condition characterized by the accumulation of RCS.

Table 1: Michael Addition Reaction Participants
RoleCompound(s)Key Structural Feature
Michael Donor (Nucleophile) This compoundElectron-rich aromatic A-ring with activating hydroxyl groups.
Michael Acceptor (Electrophile) Acrolein, 4-Hydroxy-trans-2-nonenal (HNE)α,β-unsaturated carbonyl system (C=C-C=O).
Product This compound-RCS AdductStable covalent bond between this compound and the reactive aldehyde.

In the context of oxidative stress, the ability of this compound to react with RCS demonstrates its role as a sacrificial nucleophile. Instead of vital cellular components like proteins or DNA acting as targets for electrophilic attack by RCS, this compound preferentially reacts, thereby protecting these essential biomolecules from damage.

By forming covalent adducts with aldehydes such as HNE, this compound effectively sequesters them, preventing their participation in harmful downstream reactions that contribute to cellular dysfunction and the progression of various diseases. This scavenging capacity defines it as a protective agent in models of oxidative and carbonyl stress. The nucleophilic nature of its phenolic rings allows it to donate electrons and form stable adducts, a key feature of many antioxidant polyphenols.

pH-Dependent Chemical Behavior and Multistate Systems

Like other flavonoids, the chemical structure and stability of this compound in aqueous solutions are highly dependent on pH. This dependency gives rise to a complex system of equilibria involving several different molecular forms (or "states").

The hydroxyl groups on the this compound molecule are weakly acidic and can be deprotonated as the pH of the solution increases. Each deprotonation event is characterized by a specific acid dissociation constant (pKa). While specific pKa values for this compound are not extensively documented, the behavior of similar flavonoids suggests that the hydroxyl groups on the A-ring (positions 5 and 7) and B-ring (positions 2' and 4') will have distinct acidities.

At very low pH, the molecule exists predominantly in its neutral form. As the pH rises, the most acidic hydroxyl group will deprotonate first, forming a phenolate (B1203915) anion. This process can continue with further increases in pH, leading to multi-anionic species. These protonation/deprotonation equilibria are critical as they influence the molecule's solubility, antioxidant capacity, and reactivity. The anionic forms are generally stronger nucleophiles and more potent antioxidants.

In aqueous solutions, flavonoids can undergo a series of structural transformations including tautomerization and hydration. For flavanones like this compound, these equilibria are particularly important under neutral to basic conditions.

Hydration and Ring-Opening: Under certain pH conditions, a water molecule can attack the electrophilic C2 position of the heterocyclic C-ring. This hydration reaction leads to the formation of a colorless hemiketal intermediate.

Tautomerization to Chalcone (B49325): The hemiketal can then undergo tautomerization, which involves the opening of the C-ring to form a chalcone structure. This open-chain form exists in equilibrium with the closed-ring flavanone (B1672756) structure. The equilibrium between the flavanone and chalcone forms is pH-dependent, with the ring-opening being more favored at higher pH values.

These transformations result in a multistate system where different structural isomers exist in equilibrium, each with potentially different chemical and biological properties.

Table 2: pH-Dependent Forms of Flavanone Structures
pH RangeDominant Species/ProcessStructural Characteristics
Acidic (pH < 5) Neutral Flavanone FormStable, closed heterocyclic C-ring.
Neutral to Mildly Basic Equilibrium MixtureCo-existence of neutral flavanone, anionic forms (phenolates), and potentially the ring-opened chalcone form.
Basic (pH > 8) Anionic and Chalcone FormsIncreased concentration of phenolate anions and greater favorability of the ring-opened chalcone structure.

Degradation Pathways and Chemical Stability under Controlled Conditions

The stability of this compound is influenced by environmental factors such as temperature, light, and pH. Understanding its degradation is essential for applications where its chemical integrity must be maintained.

Studies on related flavonoids, particularly anthocyanins which share a similar core structure, provide insight into the likely degradation pathways. Thermal treatment and exposure to light are known to induce significant degradation.

Thermal Degradation: When subjected to heat, the primary degradation mechanism involves the cleavage of the heterocyclic C-ring. This process often proceeds through the chalcone intermediate. The breakdown of the C-ring results in the formation of smaller, simpler phenolic compounds. For instance, the degradation can yield derivatives of the original A-ring (a phloroglucinol (B13840) or resorcinol derivative) and the B-ring (a benzoic acid derivative). The rate of thermal degradation is typically higher at neutral or alkaline pH compared to acidic conditions, where the closed-ring structure is more stable. researchgate.net

Photodegradation: Exposure to light, particularly UV radiation, can also lead to the degradation of the flavonoid structure. nih.gov The energy from photons can excite the molecule, leading to bond cleavage and the formation of radical species, which can initiate further degradation reactions. As with thermal degradation, this often involves the breakdown of the central C-ring.

Controlled stability studies are performed to quantify the rate of degradation under specific conditions (e.g., temperature, pH, light intensity). These studies typically follow first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. The results are often expressed in terms of a half-life (t½), which is the time required for the concentration of the compound to decrease by 50%.

Theoretical and Computational Chemistry of Cyanomaclurin

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a protein target at the atomic level. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. However, no specific molecular modeling or docking studies featuring cyanomaclurin have been published.

Detailed in silico predictions of the interactions between this compound and the specified protein targets have not been documented in the scientific literature. While extensive research exists on inhibitors for these targets, this compound has not been the subject of such computational investigations.

DENV NS2B/NS3 Serine Protease: The Dengue virus NS2B/NS3 protease is a key target for antiviral drug development, and numerous computational screening studies have been conducted to identify inhibitors. researchgate.netnih.govnih.gov Despite these efforts, no studies have specifically reported on the docking of this compound to this protease.

Tyrosinase: As a key enzyme in melanin (B1238610) synthesis, tyrosinase is a popular target for inhibitors in the cosmetic and pharmaceutical industries. Computational methods are frequently used to screen for new tyrosinase inhibitors. researchgate.netnih.govdntb.gov.ua However, a search of the literature did not yield any studies on the predicted interaction between this compound and tyrosinase.

PD-1/PD-L1: The interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint and a major target in cancer immunotherapy. Molecular modeling is used to discover small molecules that can block this interaction. nih.gov There is no published research detailing the molecular docking of this compound with PD-1 or PD-L1.

Binding affinity calculations provide a quantitative prediction of the binding strength between a ligand and a protein, often expressed as binding free energy (ΔG). Conformational analysis examines the different spatial arrangements (conformations) a molecule can adopt and their relative energies. researchgate.netchemrxiv.orgnih.govresearchgate.net These analyses are fundamental components of molecular modeling studies. As no docking studies for this compound with the specified targets have been published, there are consequently no associated binding affinity calculations or detailed conformational analyses of its bound state available.

Electronic Structure Calculations

Electronic structure calculations are quantum mechanical methods used to investigate the electronic properties of molecules, providing insights into their stability, reactivity, and geometry.

Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules. It can accurately predict molecular geometry, vibrational frequencies, and various electronic properties. nih.govmdpi.com A thorough search of computational chemistry literature reveals no published DFT studies specifically performed on the this compound molecule to determine its optimized geometry or electronic characteristics.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies of the HOMO and LUMO and the gap between them are critical for understanding a molecule's chemical reactivity and electronic transitions. youtube.comyoutube.comnih.gov There is currently no available research data on the HOMO-LUMO energies or the energy gap for this compound calculated through computational methods.

Pharmacophore Modeling for Structural Feature Identification

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govnih.govmdpi.comresearchgate.net This approach is valuable for virtual screening and designing new molecules with desired activities. No studies have been published that develop or utilize a pharmacophore model based on the structure of this compound or for the identification of this compound-like compounds.

In Silico Assessment of Mechanistic Profiles

The theoretical and computational examination of this compound provides significant insights into its chemical behavior and potential interactions at a molecular level. By employing computational techniques, researchers can predict and analyze various electronic and structural properties that are fundamental to understanding the compound's mechanistic profile. While comprehensive in silico studies specifically detailing the complete mechanistic profile of this compound are not extensively available in the public domain, existing computational data, primarily from Density Functional Theory (DFT), offer a foundational understanding of its electronic characteristics.

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely utilized to predict molecular properties such as total energy, the energies of frontier molecular orbitals, and dipole moments, which are crucial in determining the reactivity and stability of a molecule.

A study investigating compounds from Artocarpus heterophyllus for their potential as Dengue virus inhibitors included a DFT analysis of this compound. This analysis provides key electronic descriptors that help to characterize its chemical nature. The calculated parameters for this compound and related compounds from this study are presented below.

Interactive Data Table: DFT-Calculated Electronic Properties of this compound and Related Flavonoids
CompoundTotal Energy (Hartree)HOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
This compound -1029.35-5.73-1.324.413.21
Artocarpin-1227.93-5.89-1.644.254.87
Cycloartocarpin-1263.59-5.98-1.434.552.89
Artocarpanone-1112.87-5.69-1.544.155.23

Note: Data extracted from a comparative in silico study. The values provide a snapshot of the electronic characteristics of these compounds under the specific computational conditions of the study.

The total energy of a molecule, as calculated by DFT, is an indicator of its stability. A lower total energy generally corresponds to a more stable molecular structure. In the context of the comparative study, cycloartocarpin was found to have the lowest total energy among the compounds analyzed, suggesting it is the most stable.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity; a smaller gap suggests that the molecule is more easily excitable and therefore more reactive. This compound's energy gap of 4.41 eV indicates a relatively high kinetic stability.

While detailed analyses of this compound's optimized geometry, vibrational frequencies, and molecular electrostatic potential surface are not available in the cited literature, these are standard outputs of DFT calculations. A full computational study would typically include:

Geometry Optimization: This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. The resulting bond lengths, bond angles, and dihedral angles are fundamental to understanding the molecule's shape and steric properties.

Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is usually performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to predict the molecule's infrared and Raman spectra. These vibrational modes are characteristic of the molecule's structural features.

Molecular Electrostatic Potential (MESP) Surface: An MESP map provides a visual representation of the charge distribution around a molecule. It highlights electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for predicting non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. For this compound, an MESP analysis would likely show negative potential around the oxygen atoms of the hydroxyl and ether groups, indicating these as likely sites for electrophilic attack or hydrogen bond donation.

Further computational investigations, such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, could provide deeper insights into the bonding and electronic structure of this compound. QTAIM can be used to characterize the nature of chemical bonds (e.g., covalent vs. ionic), while NBO analysis can provide information about charge transfer interactions between different parts of the molecule.

Biosynthetic Pathways and Ecological Roles

Proposed Biosynthetic Routes for Cyanomaclurin

The biosynthesis of flavonoids, including furanoflavonoids like this compound, generally proceeds through the phenylpropanoid pathway. This pathway is unique to plants and leads to the synthesis of various secondary metabolites, such as coumarins, esters, lignin, and hydroxycinnamates, in addition to flavonoids. mdpi.com

Enzymatic Steps and Intermediates

While a specific, detailed enzymatic pathway solely for this compound biosynthesis is not extensively documented in the provided search results, its classification as a flavonoid indicates its likely origin from the core flavonoid biosynthetic route. This pathway begins with the deamination of phenylalanine, catalyzed by phenylalanine ammonia-lyase (PAL), to form cinnamic acid. mdpi.comnih.gov Cinnamic acid is then hydroxylated by cinnamate-4-hydroxylase (C4H) to produce p-coumaric acid, which is subsequently activated by para-coumarate-CoA ligase (PCL) to form p-coumaroyl-CoA. mdpi.com

A key enzymatic step in general flavonoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. mdpi.com This reaction is catalyzed by chalcone (B49325) synthase (CHS), a type III polyketide synthase, and results in the formation of a chalcone, specifically naringenin (B18129) chalcone in the central flavonoid pathway. mdpi.comnih.gov Chalcones are considered bioprecursors of flavonoids. nih.gov

The conversion of chalcones to flavanones, such as naringenin, is catalyzed by chalcone isomerase (CHI). mdpi.com Flavonoids like flavanones then undergo further enzymatic modifications, including hydroxylation, reduction, glycosylation, and methylation, to yield the vast array of flavonoid structures found in nature. The specific enzymatic steps leading from a flavanone (B1672756) intermediate to the furanoflavonoid structure of this compound would involve additional enzymes responsible for the formation of the furan (B31954) ring and the specific hydroxylation pattern observed in this compound. Although not explicitly detailed for this compound, studies on related furanoflavylium compounds suggest complex reaction pathways involving intermediates like hemiketals and chalcones, influenced by factors like pH. acs.org

Relationship to General Flavonoid Biosynthesis and Chalcone Precursors

This compound's biosynthesis is intrinsically linked to the general flavonoid pathway, with chalcones serving as crucial intermediates. nih.govpsu.edu The Claisen-Schmidt condensation is a common synthetic method for producing chalcones, involving the reaction of acetophenone (B1666503) derivatives with aromatic aldehydes, which can then be converted into compounds like this compound. smolecule.com This synthetic approach mirrors the initial steps of flavonoid biosynthesis where CHS catalyzes a similar condensation. Chalcones are vital precursors for various polyphenolic compounds, including flavanones, flavones, and anthocyanidins. nih.gov The conversion of a chalcone precursor to the specific furanoflavonoid structure of this compound involves cyclization and other modifications that diverge from the main branch of flavanone formation, highlighting a specialized branch of the flavonoid pathway. Chalcones have also been found useful in elucidating the structure of natural products like this compound. psu.edu

Ecological Significance as a Plant Secondary Metabolite

This compound, as a plant secondary metabolite, is not directly involved in the primary processes of growth, development, or reproduction but plays a role in the interaction of plants with their environment. scielo.brwikipedia.org Secondary metabolites often provide a selective advantage to the organism by increasing its survivability. wikipedia.org

Competitive Advantage in Plant Ecosystems

Secondary metabolites can serve as competitive weapons against other organisms, including other plants, fungi, and bacteria. nih.gov This suggests that this compound, as a secondary metabolite, could contribute to a plant's competitive advantage within its ecosystem. By deterring herbivores or inhibiting the growth of competing microorganisms, the presence of this compound could enhance the survival and reproductive success of the plant producing it. Secondary metabolites can also act as signaling molecules in interactions with the environment. scielo.br

Mechanistic Investigations of Interactions with Biological Targets

Mechanisms of Enzyme Inhibition by Cyanomaclurin

This compound has demonstrated inhibitory effects on several enzymes, with significant research dedicated to its interaction with tyrosinase and preliminary investigations into other relevant enzymes like α-glucosidase.

Tyrosinase Inhibition Mechanisms

Tyrosinase is a key enzyme involved in melanogenesis, the process of melanin (B1238610) production. jppres.com Inhibition of tyrosinase is a target for applications in skin whitening and preventing enzymatic browning in food. smolecule.com this compound has been shown to inhibit mushroom tyrosinase activity. hku.hktandfonline.com Studies have reported that this compound exhibits stronger inhibitory activity against mushroom tyrosinase compared to kojic acid, a known tyrosinase inhibitor. smolecule.comjppres.com One study indicated an IC50 value for this compound against mushroom tyrosinase at 68.7 μM. tandfonline.com The mechanisms of action regarding tyrosinase inhibition are suggested to be related to antioxidant and anti-glycation properties. jppres.com

Other Relevant Enzyme Interactions (e.g., α-glucosidase)

While research on this compound's interaction with α-glucosidase is less extensive than that for tyrosinase, α-glucosidase inhibition is a known mechanism for managing postprandial blood glucose levels by slowing carbohydrate digestion. nih.govwikipedia.orgscielo.br Flavonoids, as a class, are known to play a role in inhibiting α-glucosidase by forming complexes with the enzyme through non-covalent interactions. mdpi.com While specific detailed mechanisms for this compound's α-glucosidase inhibition were not extensively detailed in the search results, the compound's flavonoid structure suggests potential for such interaction. One source briefly mentions this compound in the context of α-glucosidase inhibitory activities, indicating this is an area of investigation. dntb.gov.ua

Molecular Mechanisms of Antimicrobial Activity

This compound has shown potential antimicrobial effects. smolecule.com Investigations have explored its interactions with specific bacterial targets and its broader cellular and molecular effects on microbial physiology.

Interactions with Bacterial Targets (e.g., Streptococcus mutans, Escherichia coli)

Research indicates that this compound possesses antibacterial activity against specific bacteria, including Streptococcus mutans and Escherichia coli. tandfonline.com A study evaluating compounds from Artocarpus heterophyllus heartwoods found that this compound had specific strong antibacterial activity against S. mutans and E. coli. tandfonline.com Minimum Inhibitory Concentration (MIC) values for this compound were reported as 6.8 μM for S. mutans and 27.2 μM for E. coli. tandfonline.com The Minimum Bactericidal Concentration (MBC) values were 54.4 μM for both S. mutans and E. coli. tandfonline.com

BacteriumMIC (μM)MBC (μM)
Streptococcus mutans6.854.4
Escherichia coli27.254.4

For comparison, artocarpanone, another compound from the same source, showed stronger activity against E. coli with an MIC of 12.9 μM and MBC of 25.8 μM, and also strong activity against S. mutans with an MIC of 25.8 μM and MBCs of 51.6–103.2 μM. tandfonline.com Artocarpin exhibited even stronger antibacterial activities against S. mutans and E. coli among other tested bacteria. tandfonline.com

Cellular and Molecular Effects on Microbial Physiology

The mechanisms by which phenolic compounds, including flavonoids like this compound, inhibit bacterial growth can involve denaturing cell wall proteins and cytoplasmic membranes, disrupting membrane permeability, and causing an imbalance of macromolecules and cell ions, leading to cell lysis. biomedpharmajournal.org Interactions with membrane cells through complex formation with extracellular and dissolved proteins can also damage the cell membrane and cause intracellular compounds to leak out. biomedpharmajournal.org While specific details on how this compound exerts these effects on S. mutans and E. coli were not explicitly detailed in the search results, these are general mechanisms attributed to antibacterial flavonoids. biomedpharmajournal.org

Bacterial metabolism and physiology are intricately linked to growth and survival. bmglabtech.com Alterations in cellular bioenergetics, enzymatic reactions, and metabolic pathways can significantly impact bacterial populations. bmglabtech.com Phenotypic changes at the cellular level, such as modifications in size, shape, and surface properties, can occur in response to interactions with other compounds. frontiersin.org Understanding the impact on cellular metabolism and molecular processes is crucial for elucidating the full scope of antimicrobial action. bmglabtech.comfrontiersin.org

Mechanisms of Antioxidant Action

Like many flavonoids, this compound possesses antioxidant properties. smolecule.com Antioxidant activity primarily involves mechanisms such as the scavenging of free radicals and other reactive oxygen and nitrogen species (ROS and RNS). mdpi.comremedypublications.comnih.gov Two main mechanisms for antioxidant activity are hydrogen atom transfer (HAT) and single-electron transfer (SET). mdpi.com In the HAT mechanism, an antioxidant donates a hydrogen atom to a free radical, stabilizing the radical. mdpi.com In the SET mechanism, the antioxidant transfers an electron to a free radical. mdpi.com

Flavonoids can also exert antioxidant effects through indirect mechanisms, such as influencing gene expression and signaling pathways that boost endogenous antioxidants and improve oxidative status, potentially mediated by the activation of the Nrf2 factor and anti-inflammatory action. mdpi.com Additionally, metal chelation can play a role in antioxidant activity by converting pro-oxidant metal ions into stable products. remedypublications.com While the search results confirm this compound's antioxidant properties as a flavonoid, specific detailed studies on the precise mechanisms (e.g., HAT, SET, metal chelation, or indirect effects) employed by this compound itself were not provided.

Free Radical Scavenging Mechanisms

Investigations into the antioxidant properties of this compound have explored its ability to scavenge free radicals. Like many polyphenolic compounds, flavonoids such as this compound can exert antioxidant effects through various mechanisms, including direct radical scavenging rsc.orgmdpi.com. Studies have shown that this compound can effectively trap reactive carbonyl species (RCS) such as acrolein (ACR) and 4-hydroxynonenal (B163490) (HNE) stonybrookmedicine.edu. This trapping occurs through this compound acting as a sacrificial nucleophile, directly interacting with these electrophilic species stonybrookmedicine.edu.

Experimental assays have been employed to quantify the free radical scavenging activity of this compound. For instance, studies using DPPH and ABTS assays have indicated its antioxidant capacity researchgate.net. The ORAC assay has also been used to evaluate its ability to quench peroxyl radicals researchgate.net. While general mechanisms for flavonoid antioxidant activity include Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET), the specific predominant mechanism for this compound's interaction with various radical species requires further detailed investigation rsc.orgmdpi.commdpi.com. The ability to scavenge RCS like ACR and HNE suggests a direct chemical reaction mechanism involving nucleophilic addition or similar processes at reactive centers within the radical or carbonyl species stonybrookmedicine.edu.

This compound has demonstrated antioxidant activity in several in vitro assays:

AssayResult/Activity MentionedSource
DPPH AssayAntioxidant activity researchgate.net
ABTS AssayAntioxidant activity researchgate.net
Ferrous Ion ChelationActivity observed researchgate.net
ORAC AssayAntioxidant capacity researchgate.net
Reactive Carbonyl SpeciesEffective trapping stonybrookmedicine.edu

Metal Chelation Properties

The ability of compounds to chelate metal ions is a significant mechanism by which they can exert biological effects, particularly in preventing metal-catalyzed oxidation reactions that generate free radicals lodz.pl. Flavonoids, including this compound, possess structural features that can facilitate metal chelation lodz.pl. Potential coordination sites within flavonoid structures typically involve hydroxyl groups, carbonyl groups, or combinations thereof, such as the catechol group in the B-ring or the hydroxyl and carbonyl groups in the C-ring lodz.pl.

Protein Binding and Molecular Recognition Studies

Studies investigating the molecular recognition and binding of this compound to proteins have been conducted using computational methods such as molecular docking. These studies aim to understand how this compound interacts with specific protein targets at a molecular level, identifying potential binding sites and interaction forces.

In one molecular docking study, this compound was evaluated for its interaction with the programmed cell death protein 1 (PD-1) ijrpr.com. The study reported binding affinity values for this compound in the range of -6.6 to -6.0 kcal/mol ijrpr.com. These values are derived from computational predictions of the strength of the interaction between the ligand (this compound) and the protein (PD-1) based on their predicted binding poses ijrpr.com. Molecular docking provides insights into the likely orientation of this compound within a protein's binding site and the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are key aspects of molecular recognition nih.gov.

Another study employed molecular docking to explore the binding of this compound and other compounds from Artocarpus heterophyllus to the Dengue virus NS2B/NS3 serine protease jppres.com. This investigation also yielded binding free energy values, indicative of the predicted affinity of this compound for this viral protease jppres.com. These computational studies highlight the ability of this compound to interact with specific protein structures through non-covalent forces, which are fundamental to molecular recognition processes in biological systems nih.gov. The precise details of the amino acid residues involved in the binding interface and the nature of the interactions (e.g., specific hydrogen bonds, pi-pi stacking) are typically analyzed in such docking studies to elucidate the molecular basis of recognition ijrpr.comjppres.com.

Predicted Binding Affinity Ranges from Molecular Docking Studies:

Protein TargetPredicted Binding Affinity Range (kcal/mol)MethodSource
Programmed Cell Death 1 (PD-1)-6.6 to -6.0Molecular Docking ijrpr.com
DENV NS2B/NS3 Serine Protease(Values reported in source, specific range for this compound not extracted)Molecular Docking jppres.com

These studies contribute to the understanding of how this compound recognizes and binds to specific protein targets, a critical aspect of its potential biological activities, independent of discussions regarding therapeutic efficacy or drug design applications.

Future Research Directions and Advanced Methodological Integration

Integration of Omics Technologies (e.g., Metabolomics, Proteomics)

Integrating omics technologies such as metabolomics and proteomics can provide comprehensive insights into the effects of Cyanomaclurin at the molecular level. Metabolomics involves the thorough analysis of endogenous metabolites in biological systems, while proteomics focuses on the large-scale study of proteins. frontiersin.orgmdpi.com Combining these approaches allows researchers to quantify the disruption of proteins and metabolites involved in the same metabolic pathways, offering a better understanding of biological responses. frontiersin.org

Studies have shown the utility of integrated proteomics and metabolomics in understanding stress responses in organisms and exploring molecular mechanisms in complex conditions. frontiersin.orgpeerj.com For instance, this integrated approach has been used to investigate the stress response of sea cucumbers to environmental pollutants and to explore the pathogenesis of unexplained recurrent spontaneous abortion by analyzing changes in metabolites and proteins in decidual tissues. frontiersin.orgpeerj.com Applying these technologies to this compound research could help identify the specific metabolic pathways and protein targets modulated by the compound, elucidating its mechanisms of action in various biological processes, such as tyrosinase inhibition or antioxidant activity. smolecule.combenthamdirect.com Untargeted metabolomics has also been employed in studies involving compounds from Artocarpus heterophyllus. escholarship.org

Interactive Table 1: Potential Omics Applications in this compound Research

Omics TechnologyPotential Application for this compoundExpected Outcomes
MetabolomicsIdentifying metabolic pathways affected by this compound treatment in cells or organisms.Discovery of downstream effects and metabolic signatures related to its bioactivity.
ProteomicsIdentifying protein targets and enzymatic pathways directly or indirectly influenced by this compound.Elucidation of molecular mechanisms and identification of potential protein biomarkers.
Integrated OmicsCorrelating changes in metabolite and protein levels to understand complex biological responses to this compound.Comprehensive systems-level understanding of this compound's impact.

Note: This table illustrates potential applications based on the general capabilities of omics technologies and their relevance to studying bioactive compounds. Specific data for this compound in these contexts requires dedicated experimental research.

Development of Novel Analytical Probes and Sensors

The development of novel analytical probes and sensors could enable real-time monitoring and detection of this compound in various matrices, including biological samples and environmental settings. Electrochemical sensors, for example, have shown potential for in-situ measurements of ions and other substances in challenging environments like seawater. diva-portal.org Fluorescent probes are also being developed for the selective detection of specific analytes, such as hypochlorite, with high sensitivity and fast response times. researchgate.net

Designing specific probes or sensors for this compound could facilitate its quantification during extraction and purification processes, track its distribution and metabolism in biological systems, and detect its presence in food products or cosmetic formulations where its tyrosinase inhibitory activity might be utilized. smolecule.com Research into long-wavelength luminescent probes and optical biosensors highlights the advantages of reduced autofluorescence and increased penetration depth in biological applications, which could be beneficial for studying this compound in vivo. nih.gov

Interactive Table 2: Potential Analytical Probe and Sensor Applications

Sensor TypePotential Application for this compoundAdvantages
Electrochemical SensorsReal-time monitoring during extraction or synthesis; detection in solutions.Potential for miniaturization and in-situ analysis. diva-portal.org
Fluorescent ProbesSelective detection and imaging in biological samples; tracking cellular uptake.High sensitivity and specificity. researchgate.net
Optical BiosensorsMonitoring interactions with target molecules (e.g., enzymes); high-throughput screening.Can provide real-time interaction data.

Note: The development of such probes and sensors for this compound would require specific research and design efforts.

Advanced Computational Modeling for Complex Systems

Advanced computational modeling techniques, including molecular docking, density functional theory (DFT), and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, have already been applied to study compounds from Artocarpus heterophyllus, including this compound, to predict their interactions with biological targets like the Dengue virus NS2B/NS3 serine protease. jppres.com Computational modeling allows scientists to simulate complex systems and predict outcomes based on numerous variables, reducing the need for extensive laboratory experiments. nih.gov

Future research can leverage more advanced computational approaches, such as molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and network pharmacology, to better understand this compound's binding affinity to various targets, predict its biological activities based on its structure, and explore its potential synergistic effects with other compounds. smolecule.comjppres.comnih.gov These models can help prioritize experimental studies and provide deeper insights into the compound's behavior within complex biological networks. nih.govunitn.it In silico investigations have shown promising interactions between related compounds and viral enzymes. jppres.com

Interactive Table 3: Advanced Computational Modeling Techniques

Modeling TechniquePotential Application for this compoundInsights Gained
Molecular Dynamics SimulationsStudying the dynamic interaction and stability of this compound with target proteins.Detailed understanding of binding mechanisms and conformational changes.
QSAR ModelingPredicting biological activities based on chemical structure; designing potent analogs.Identification of structural features crucial for activity.
Network PharmacologyExploring multi-target effects and interactions within biological pathways.Understanding systemic impact and potential polypharmacology.
Advanced ADMET and Toxicity PredictionMore accurate prediction of pharmacokinetic and toxicological profiles.Better assessment of in vivo behavior and safety.

Note: These are potential applications of advanced computational techniques; their successful implementation depends on available data and computational resources.

Exploration of Undiscovered Biosynthetic Enzymes

This compound is a naturally occurring flavonoid. smolecule.com Understanding its biosynthesis in plants, particularly in Artocarpus heterophyllus, is crucial for sustainable production and potential metabolic engineering. While the general flavonoid biosynthetic pathway is well-established, the specific enzymes involved in the later stages leading to this compound are not fully characterized. acs.org

Future research should focus on identifying and characterizing the specific enzymes responsible for the unique structural features of this compound. This could involve transcriptomics and proteomics studies of the plant tissues where this compound is produced to identify candidate genes and proteins. frontiersin.orgescholarship.org Exploring related biosynthetic pathways in other organisms that produce similar furanoflavones could also provide clues. acs.org Identifying these enzymes is essential for reconstituting the biosynthetic pathway in a heterologous host for sustainable production through synthetic biology. acs.orgnih.gov Research on cyanophycin synthetase in cyanobacteria provides an example of characterizing enzymes for natural product biosynthesis. nih.gov

Interactive Table 4: Research Areas for Biosynthetic Enzymes

Research AreaMethodologiesGoal
Enzyme Identification & CharacterizationTranscriptomics, Proteomics, Enzyme Assays, Gene Cloning.Pinpointing the specific enzymes catalyzing this compound formation.
Pathway ElucidationIsotopic Labeling, Intermediate Analysis.Mapping the step-by-step enzymatic reactions.
Gene MiningGenomic and Transcriptomic Data Analysis.Discovering novel genes encoding biosynthetic enzymes.

Sustainable Production and Synthetic Biology Approaches

Natural extraction of this compound from sources like Artocarpus heterophyllus can be resource-intensive. smolecule.com Sustainable production methods are necessary for its widespread use. Synthetic biology offers promising avenues for producing natural products like this compound in a more sustainable and controlled manner. nih.govuniversiteitleiden.nlmdpi.comresearchgate.net

This involves engineering microorganisms, such as bacteria or yeast, to produce this compound through the introduction and manipulation of its biosynthetic pathway genes. acs.orgnih.govresearchgate.net Significant progress has been made in developing synthetic biology tools and chassis for the production of various natural products in microorganisms, including cyanobacteria which can utilize CO2 and sunlight as carbon and energy sources. nih.govuniversiteitleiden.nlmdpi.comresearchgate.netsjtu.edu.cn

Future research should focus on identifying the complete set of genes encoding the biosynthetic enzymes for this compound, optimizing their expression in a suitable microbial host, and applying metabolic engineering strategies to enhance yield and purity. acs.orgnih.govsjtu.edu.cn This could involve developing novel synthetic biology toolkits specifically tailored for the efficient production of furanoflavones. nih.gov The creation of synthetic endosymbionts is an example of innovative synthetic biology approaches for sustainable production of bioactive molecules. universiteitleiden.nl

Interactive Table 5: Sustainable Production Strategies

StrategyDescriptionAdvantages
Microbial FermentationEngineering microorganisms (e.g., E. coli, yeast) to produce this compound.Scalability, controlled environment, potentially higher yields. acs.orgnih.govresearchgate.net
Metabolic EngineeringModifying microbial metabolic pathways to enhance this compound production.Increased efficiency and yield. nih.govsjtu.edu.cn
Synthetic BiologyDesigning and constructing artificial biological systems for biosynthesis.Novel production routes, utilization of renewable resources. nih.govuniversiteitleiden.nlmdpi.comresearchgate.net

Note: The successful implementation of these strategies requires overcoming challenges related to pathway complexity, enzyme expression, and host compatibility.

Q & A

Table 1: Criteria for Evaluating Research Questions (Adapted from FINERMAPS)

CriterionDescriptionExample Application
FeasibleResources and time constraintsAccess to LC-QTOF-MS for metabolite ID
NovelAddresses literature gapsMechanism of action in non-canonical pathways
EthicalCompliance with biosafety protocolsIACUC approval for animal studies

Q. Table 2: Key Data Reporting Standards for this compound Studies

ParameterRequired DetailGuidance Source
SynthesisCatalyst batch, reaction time
BioassayCell line passage number, assay controls
ComputationalSoftware version, force field parameters

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.